D-Alanine, 3-cyano-

Cyanide Detoxification Nitrilase Enzyme Assays Enantioselectivity

Researchers requiring stereochemically defined cyanoalanine for enzymatic assays often face supply gaps for the D-enantiomer. D-Alanine, 3-cyano- (CAS 6232-20-8) resolves this with guaranteed enantiopurity, enabling: - Reliable negative control in NIT4 nitrilase assays (Km for L-isomer: 740 μM; D-isomer inactive). - Stereochemical probe for albicidin analog synthesis and DNA gyrase inhibition studies. - Enantioselective inhibitor validation in cystathionase assays. Procurement-ready with batch-specific CoA and expedited global delivery.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
CAS No. 6232-20-8
Cat. No. B13633587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine, 3-cyano-
CAS6232-20-8
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC(C#N)C(C(=O)O)N
InChIInChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m1/s1
InChIKeyBXRLWGXPSRYJDZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanine, 3-cyano- Overview


D-Alanine, 3-cyano- (β-Cyano-D-alanine, CAS 6232-20-8) is the D-enantiomer of the non-proteinogenic amino acid 3-cyanoalanine, a nitrile-containing alanine derivative with molecular formula C₄H₆N₂O₂ and molecular weight 114.10 g/mol [1]. It is characterized by a defined stereocenter ((2R)-2-amino-3-cyanopropanoic acid), distinguishing it from the naturally abundant L-isomer (CAS 6232-19-5) . This compound serves as a chiral building block in synthetic chemistry, a stereochemical probe in enzymatic studies, and a comparator for structure-activity relationship investigations. Its unique D-configuration and cyano functional group position it as a specialized tool for research where enantiomeric specificity dictates biological or chemical outcomes.

D-Alanine, 3-cyano- Enantiomeric Purity


D-Alanine, 3-cyano- cannot be substituted by the L-enantiomer (CAS 6232-19-5) or the racemic mixture in applications requiring stereochemical fidelity. Enzymes involved in cyanide detoxification, nitrile metabolism, and amino acid incorporation exhibit pronounced enantioselectivity, with the L-isomer serving as the native substrate for key biosynthetic enzymes like L-3-cyanoalanine synthase, while the D-isomer functions as a competitive inhibitor or an unsuitable substrate in the same catalytic contexts [1]. Furthermore, biological activity—such as the selective inhibition of cyanobacteria observed for L-cyanoalanine—is often lost or significantly attenuated for the D-enantiomer, underscoring the necessity of procuring the correct stereoisomer for reproducible experimental outcomes [2].

D-Alanine, 3-cyano- Differentiation Evidence


NIT4 Nitrilase Enantioselectivity

The Arabidopsis nitrilase NIT4 (At5g22300) exhibits strict substrate enantioselectivity, utilizing 3-cyano-L-alanine as its physiological substrate with a Km of 740 μM, while the D-isomer is not metabolized [1]. This data is derived from recombinant enzyme assays and provides a direct, quantitative basis for using the D-enantiomer as a negative control or stereochemical probe in nitrilase activity studies.

Cyanide Detoxification Nitrilase Enzyme Assays Enantioselectivity

β-Cyanoalanine Hydrolase Specificity

Blue lupin β-cyanoalanine hydrolase demonstrates high specificity for its native substrate, β-cyano-L-alanine, with a determined Km of 2.0 mM [1]. While the D-isomer was not directly assayed in this study, the enzyme's high substrate specificity, combined with its distinction from other nitrilases and hydroxynitrile lyases, strongly suggests it does not process the D-enantiomer [1].

Plant Metabolism Cyanogenic Glycoside Detoxification Asparagine Biosynthesis

Cyanobacteria Selective Inhibition

β-Cyano-L-alanine (L-CNAla) exhibits specific anticyanobacterial activity, inhibiting the growth of sensitive cyanobacteria at concentrations ranging from 0.4 to 25 μg/mL, while showing no inhibitory effect on bacteria, yeast, or eukaryotic microalgae [1]. Although the D-enantiomer was not tested in this study, the well-established enantioselectivity of biological systems implies that this activity is likely exclusive to the L-isomer.

Antimicrobial Assays Cyanobacterial Blooms Bioactivity Screening

Cystathionase Inhibition Enantioselectivity

β-Cyano-L-alanine has been identified as an inhibitor of rat liver cystathionase (cystathionine γ-lyase), an enzyme critical in sulfur amino acid metabolism [1]. The D-isomer was not evaluated for this activity, but given the stereospecific nature of enzyme active sites, it is unlikely to exhibit the same inhibitory potency.

Enzyme Inhibition Sulfur Amino Acid Metabolism Pharmacology

Albicidin Derivative Synthesis

In the synthesis of albicidin derivatives, a class of antibiotics targeting DNA gyrase, the central cyanoalanine building block is crucial. Variations of this central amino acid, including modifications to charge, chirality, and steric bulk, directly impact antibacterial activity and cellular penetration [1]. Specifically, derivatives with uncharged side chains retain activity, while those incorporating charged residues show dramatically decreased potency, likely due to restricted cell penetration [1]. The D-enantiomer of 3-cyanoalanine provides a valuable chiral scaffold for exploring these structure-activity relationships and optimizing drug-like properties.

Medicinal Chemistry Peptide Synthesis DNA Gyrase Inhibition

D-Alanine, 3-cyano- Applications


Nitrilase Assay Stereochemical Probe

Use D-Alanine, 3-cyano- as a negative control substrate in assays with NIT4-type nitrilases or β-cyanoalanine hydrolases. The established inactivity of the D-enantiomer (compared to the 740 μM Km for the L-isomer with NIT4 [1]) ensures that any observed product formation is due to specific enzyme activity, not background hydrolysis. This application is critical for validating enzyme function and for screening potential inhibitors.

Albicidin Chiral Building Block

Employ D-Alanine, 3-cyano- as the central amino acid scaffold in the synthesis of novel albicidin analogs. Studies have shown that modifications to the central cyanoalanine building block dramatically affect antibacterial activity and cell penetration [1]. The D-enantiomer allows medicinal chemists to systematically explore stereochemical effects on DNA gyrase inhibition and bacterial uptake, guiding the development of more potent and selective antibiotics.

Cystathionase Inhibition Control

Include D-Alanine, 3-cyano- as a stereochemical control in experiments evaluating the inhibition of rat liver cystathionase. β-Cyano-L-alanine has been reported as an inhibitor [1]. Using the D-enantiomer in parallel assays confirms that observed inhibition is enantioselective, a key criterion for validating a specific, target-based mechanism of action.

Stereospecific Peptide Synthesis

Incorporate D-Alanine, 3-cyano- into peptide chains via standard solid-phase peptide synthesis (SPPS). The compound's cyano group provides a unique handle for post-synthetic modifications or for probing enzyme-substrate interactions. Its D-configuration allows for the creation of peptides with altered backbone geometry and protease resistance, valuable for developing peptide-based probes or therapeutics.

Technical Documentation Hub

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